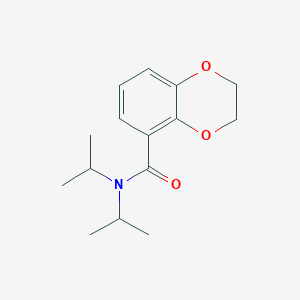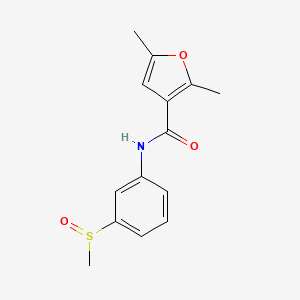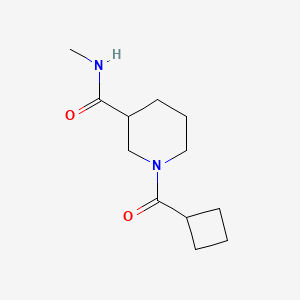![molecular formula C18H18N4O B7562461 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PPMU and has a molecular weight of 358.44 g/mol. The structure of PPMU consists of a urea group, a phenyl group, and a pyrazol-1-ylmethyl group, which are all linked together.
Wirkmechanismus
The mechanism of action of PPMU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. PPMU has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
PPMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPMU can induce apoptosis in cancer cells by activating caspase enzymes. PPMU has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs). Additionally, PPMU has been shown to have anti-inflammatory and anti-oxidant effects by regulating the expression of various cytokines and reactive oxygen species (ROS).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PPMU in lab experiments is that it has shown promising anti-cancer activity in various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Zukünftige Richtungen
There are several future directions for the study of PPMU. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Another direction is to study its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy. Additionally, further studies are needed to understand its mechanism of action and molecular targets in cancer cells.
Synthesemethoden
PPMU can be synthesized through the reaction of 1-phenyl-3-chloro-2-propanone and pyrazole-1-carboxaldehyde in the presence of sodium hydroxide. The resulting product is then treated with urea in the presence of acetic acid and ethanol, leading to the formation of PPMU.
Wissenschaftliche Forschungsanwendungen
PPMU has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of PPMU is as an anti-cancer agent. Studies have shown that PPMU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. PPMU has also been studied for its potential anti-inflammatory and anti-oxidant properties.
Eigenschaften
IUPAC Name |
1-phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-9-2-1-3-10-17)19-13-15-7-4-5-8-16(15)14-22-12-6-11-20-22/h1-12H,13-14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDRBVVSSJKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5,7-Dihydrobenzo[d][2]benzazepine-6-carbonyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-2-one](/img/structure/B7562382.png)

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![(3-Aminopyrazin-2-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7562424.png)
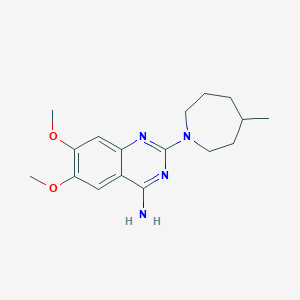
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
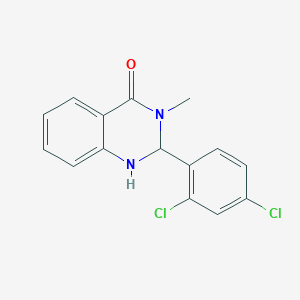
![1-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]-2-methyl-2,3-dihydroindole-5-sulfonamide](/img/structure/B7562468.png)
